molecular formula C14H11NO3 B2940974 5-methoxy-3H-benzo[e]indole-2-carboxylic acid CAS No. 887360-44-3

5-methoxy-3H-benzo[e]indole-2-carboxylic acid

Cat. No. B2940974
CAS RN: 887360-44-3
M. Wt: 241.246
InChI Key: SCZZYRMPWQXTEF-UHFFFAOYSA-N
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Description

5-methoxy-3H-benzo[e]indole-2-carboxylic acid is a reactant used for the preparation of various anticancer agents, fluorescent small molecule probes for in vivo lipid imaging, Indoleamine 2,3-dioxygenase (IDO) inhibitors, selective Dopamine D3 receptor ligands, and 5-HT4 receptor ligands . It has a molecular weight of 191.1834 .


Synthesis Analysis

The synthesis of this compound has been discussed in several studies. For instance, it was used in the preparation of new multifunctional neuroprotectors, which were synthesized as aldehyde-heterocyclic hybrids . Another study discussed the synthesis of indole derivatives, including 5-methoxy-3H-benzo[e]indole-2-carboxylic acid, as prevalent moieties present in selected alkaloids .


Molecular Structure Analysis

The molecular structure of 5-methoxy-3H-benzo[e]indole-2-carboxylic acid is complex and can be viewed using specific software . More detailed information about its structure can be found in specialized databases or scientific literature .


Chemical Reactions Analysis

The chemical reactions involving 5-methoxy-3H-benzo[e]indole-2-carboxylic acid are diverse. It has been used as a reactant in the synthesis of various compounds with biological activity .

Scientific Research Applications

5-Methoxy-3H-benzo[e]indole-2-carboxylic Acid: Scientific Research Applications

Anticancer Agents: This compound is used as a reactant in the preparation of various anticancer agents. Its properties may contribute to the development of new therapies targeting cancer cells.

Fluorescent Probes for Lipid Imaging: It serves as a fluorescent small molecule probe for in vivo lipid imaging, aiding in the visualization and study of lipid distributions within living organisms.

Indoleamine 2,3-dioxygenase (IDO) Inhibitors: IDO inhibitors are significant in research due to their potential role in cancer immunotherapy. This compound is utilized in synthesizing these inhibitors.

Dopamine D3 Receptor Ligands: As a selective ligand for dopamine D3 receptors, it has implications in studying neurological disorders and developing treatments that target these specific receptors.

5-HT4 Receptor Ligands: The compound is also used to create ligands for 5-HT4 receptors, which can be valuable in gastrointestinal and central nervous system disorders research.

Mycobacterium tuberculosis Pantothenate Synthetase Inhibitors: It acts as an inhibitor for a key enzyme in Mycobacterium tuberculosis, offering a pathway for new anti-tuberculosis drugs.

Hypoxia Selective Cytotoxins: In hypoxic conditions often found in solid tumors, this compound can be used to create cytotoxins that selectively target these low-oxygen environments.

These applications highlight the versatility of 5-methoxy-3H-benzo[e]indole-2-carboxylic acid in scientific research, spanning from cancer treatment to neurology and infectious diseases .

Future Directions

The future directions for research on 5-methoxy-3H-benzo[e]indole-2-carboxylic acid are promising. Given its role in the synthesis of various biologically active compounds, further exploration of its properties and potential applications is warranted .

Mechanism of Action

Target of Action

5-Methoxy-3H-benzo[e]indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound has been found to interact with multiple targets, including Indoleamine 2,3-dioxygenase (IDO) , Dopamine D3 receptors , 5-HT4 receptors , and Mycobacterium tuberculosis pantothenate synthetase . These targets play crucial roles in various biological processes, including immune response, neurotransmission, and bacterial metabolism.

Mode of Action

It is known that indole derivatives can bind with high affinity to their targets, leading to changes in the function of these targets . For instance, as an IDO inhibitor, this compound could potentially suppress the enzymatic activity of IDO, thereby modulating immune responses .

Biochemical Pathways

The biochemical pathways affected by 5-methoxy-3H-benzo[e]indole-2-carboxylic acid are likely to be diverse, given the range of its targets. For example, by inhibiting IDO, it could affect the kynurenine pathway, which is involved in immune regulation . Similarly, by acting on dopamine D3 and 5-HT4 receptors, it could influence neurotransmission pathways .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of 5-methoxy-3H-benzo[e]indole-2-carboxylic acid are likely to be diverse, reflecting its multiple targets. For instance, it could potentially exert anti-inflammatory effects by inhibiting IDO . Additionally, it could have neuroprotective effects by modulating dopamine and serotonin receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-methoxy-3H-benzo[e]indole-2-carboxylic acid. For example, factors such as pH and temperature could affect its stability and activity . Furthermore, the presence of other substances, such as drugs or metabolites, could influence its interactions with its targets .

properties

IUPAC Name

5-methoxy-3H-benzo[e]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-18-13-7-11-10(6-12(15-11)14(16)17)8-4-2-3-5-9(8)13/h2-7,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZZYRMPWQXTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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